molecular formula C8H15ClF2N2O2 B2792591 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride CAS No. 2230798-21-5

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride

Cat. No. B2792591
CAS RN: 2230798-21-5
M. Wt: 244.67
InChI Key: OLCHUJPTGIGCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride, also known as JNJ-26483327, is a chemical compound that has been widely researched in the field of pharmacology. It belongs to the class of piperidine derivatives and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of HDAC activity by 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride leads to the accumulation of acetylated histones, which in turn alters the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride have been studied in various in vitro and in vivo models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a reduction in inflammation. In addition, 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is its broad-spectrum activity against various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a potential candidate for the treatment of several diseases. However, one of the limitations of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is its low solubility in water, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be further studied.

Future Directions

There are several future directions for the research on 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride. One direction is to further study its mechanism of action and identify the specific genes and pathways that are affected by its inhibition of HDAC activity. Another direction is to develop more potent and selective HDAC inhibitors that have better solubility and lower toxicity. In addition, 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride can be further studied in clinical trials to evaluate its safety and efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is a promising chemical compound that has potential therapeutic applications in various diseases. Its broad-spectrum activity against cancer, inflammation, and viral infections make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride involves several steps. The first step involves the reaction of 4-hydroxypiperidine with N-methylacetamide in the presence of a base to form the corresponding amide. The next step involves the addition of 2,2-difluoro-1,3-benzodioxole to the amide under acidic conditions to form the final product, 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride. The yield of the product is around 60%.

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride has been extensively researched for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of several diseases, including cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O2.ClH/c1-11-6(13)8(9,10)7(14)2-4-12-5-3-7;/h12,14H,2-5H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCHUJPTGIGCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CCNCC1)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride

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